molecular formula C19H39O4P B14351664 Dimethyl (2-oxoheptadecyl)phosphonate CAS No. 92780-73-9

Dimethyl (2-oxoheptadecyl)phosphonate

Cat. No.: B14351664
CAS No.: 92780-73-9
M. Wt: 362.5 g/mol
InChI Key: XNXSFAWPOYFRPB-UHFFFAOYSA-N
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Description

Dimethyl (2-oxoheptadecyl)phosphonate is an organophosphorus compound with the molecular formula C₁₉H₃₉O₄P It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a long-chain ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-oxoheptadecyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The general reaction scheme is as follows:

    Michaelis-Arbuzov Reaction:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-oxoheptadecyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The phosphonate ester can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl (2-oxoheptadecyl)phosphonate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Medicinal Chemistry: The compound is investigated for its potential as a prodrug, where the phosphonate group can be enzymatically cleaved to release the active drug.

    Material Science: It is used in the preparation of flame retardants and plasticizers due to its phosphorus content.

    Biological Studies: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (2-oxoheptyl)phosphonate: A shorter-chain analog with similar chemical properties but different physical properties due to the shorter alkyl chain.

    Dimethyl (2-oxopropyl)phosphonate: Another analog with a much shorter alkyl chain, used in different synthetic applications.

Uniqueness

Dimethyl (2-oxoheptadecyl)phosphonate is unique due to its long alkyl chain, which imparts different solubility and reactivity properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer alkyl chains are required, such as in the synthesis of lipophilic compounds or in materials science.

Properties

92780-73-9

Molecular Formula

C19H39O4P

Molecular Weight

362.5 g/mol

IUPAC Name

1-dimethoxyphosphorylheptadecan-2-one

InChI

InChI=1S/C19H39O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20)18-24(21,22-2)23-3/h4-18H2,1-3H3

InChI Key

XNXSFAWPOYFRPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CP(=O)(OC)OC

Origin of Product

United States

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